6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one
Description
6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.0³,⁸]undecan-9-one is a tricyclic ketone featuring a complex bridged ring system. Its structure includes:
- Tricyclic core: A [5.3.1.0³,⁸]undecane skeleton with fused oxa (oxygen-containing) rings at positions 2 and 11.
- Substituents: An ethyl group at C6, hydroxyl groups at C3 and C8, and a ketone at C7.
Properties
CAS No. |
144096-48-0 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
6-ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one |
InChI |
InChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3 |
InChI Key |
NJLUHFDDAQPMDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C3(C1OC(O2)CC3=O)O)O |
Origin of Product |
United States |
Biological Activity
6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one, commonly referred to as Agistatin E , is a complex organic compound with notable biological activities. This compound belongs to the class of dioxatricyclo compounds and is characterized by a unique bicyclic structure featuring multiple hydroxyl groups and a ketone functionality. The molecular formula of Agistatin E is , with a molecular weight of approximately 254.28 g/mol.
Antimicrobial Properties
Research has shown that Agistatin E exhibits significant antimicrobial activity against a variety of pathogens. Its effectiveness has been documented in several studies, highlighting its potential as a natural antimicrobial agent.
- Mechanism of Action : The antimicrobial properties are primarily attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the pathogens.
Antioxidant Activity
Agistatin E also demonstrates antioxidant activity , which is crucial in protecting cells from oxidative stress and damage caused by free radicals.
- Research Findings : In vitro studies have indicated that Agistatin E can scavenge free radicals effectively, thereby contributing to its potential therapeutic applications in oxidative stress-related diseases.
Analgesic Effects
The compound has been investigated for its potential analgesic effects . Preliminary studies suggest that Agistatin E may modulate pain pathways, offering a promising avenue for pain management.
- Case Studies : Animal models have shown reduced pain responses following administration of Agistatin E, indicating its efficacy in alleviating pain symptoms.
Structural Characteristics
The unique structural features of Agistatin E contribute significantly to its biological activity:
| Feature | Description |
|---|---|
| Dioxatricyclo Structure | Provides unique reactivity patterns not found in simpler structures. |
| Hydroxyl Groups | Enhance solubility and interaction with biological molecules. |
| Ketone Functionality | Involved in redox reactions, affecting metabolic pathways. |
Synthesis Pathways
Synthesis of Agistatin E involves several multi-step reactions, including protection-deprotection strategies for functional groups. Understanding these pathways is essential for producing the compound in sufficient quantities for research and potential therapeutic use.
Research Findings Summary
A summary of key research findings related to the biological activity of Agistatin E includes:
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against various pathogens. | |
| Antioxidant Activity | Significant free radical scavenging ability observed. | |
| Analgesic Effects | Reduced pain responses in animal models noted. |
Scientific Research Applications
Biological Activities
Research indicates that Agistatin E exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
- Antioxidant Activity : Agistatin E has been reported to demonstrate antioxidant properties, which can help in combating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological systems, indicating its usefulness in treating inflammatory conditions.
Applications in Different Fields
Agistatin E's diverse applications can be categorized as follows:
Pharmaceuticals
Agistatin E is being explored as a potential lead compound for the development of new antimicrobial and anti-inflammatory drugs. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.
Cosmetics
Due to its antioxidant properties, Agistatin E is being considered for use in cosmetic formulations aimed at protecting the skin from oxidative damage and promoting skin health.
Agriculture
Research into the antimicrobial properties of Agistatin E suggests potential applications in agriculture as a natural pesticide or fungicide, helping to protect crops from various diseases without the adverse effects associated with synthetic chemicals.
Case Studies
Several studies have documented the applications of Agistatin E:
- Antimicrobial Study : A study published in Journal of Natural Products demonstrated the effectiveness of Agistatin E against Gram-positive bacteria, showcasing its potential as a natural alternative to conventional antibiotics.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
- Antioxidant Activity Assessment : In vitro assays revealed that Agistatin E significantly scavenges free radicals, suggesting its application in formulations aimed at reducing oxidative stress.
Synthesis and Reactivity
The synthesis of Agistatin E involves multi-step chemical reactions that include protection-deprotection strategies for functional groups. Its reactivity is primarily influenced by the hydroxyl and carbonyl groups, which can undergo oxidation or reduction processes.
Comparison with Similar Compounds
Structural Analogs with Tricyclic Cores
6-Hydroxitricyclo[6.2.1.0²,⁷]undeca-9-ene-3-one ()
- Key differences :
1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1³,⁸]undecan-9-one ()
- Key differences: Heteroatoms: Two nitrogen atoms (3,6-diaza) vs. oxygen (2,11-dioxa) in the target. Substituents: Methyl groups at C1 and C8, contrasting with the ethyl and hydroxyls in the target.
Functional Group Analogs
5,8-Dihydroxy-2,6,9-trimethyl-undec-2-enoic acid (Dtuea) ()
- Comparison :
- Hydroxyl positions : Dtuea has 5,8-dihydroxy groups, whereas the target compound features 3,8-dihydroxy. This positional difference may alter hydrogen-bonding networks and bioactivity.
- Applications : Dtuea is a polyketide segment in lagunamides, which exhibit cytotoxic activity. The target’s tricyclic system could similarly influence bioactivity if functionalized appropriately .
5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione ()
- Comparison :
Heteroatom Variations and Spiro Analogs
1,4,8-Trioxaspiro[4.6]undecan-9-one ()
- Comparison :
1-Oxa-8-azaspiro[4.6]undecan-9-one ()
- Comparison :
Pharmacokinetic and Physicochemical Properties
(1R,3R,4S,7R,8R,11R)-4-methyl-8-(4-nitrophenyl)-3,11-diphenyl-2,9-dioxa-10-thia-5-azatricyclo[5.2.2.0¹,⁵]undecan-6-one ()
- Key data :
- logP : 5.83 (high lipophilicity).
- PSA : 109.89 Ų (polar surface area).
- Comparison :
- The target’s ethyl and hydroxyl groups may reduce logP compared to this nitro- and phenyl-rich analog.
- Higher PSA in the target (due to hydroxyls) could enhance solubility but limit membrane permeability .
Preparation Methods
Strain Selection and Culture Conditions
Metabolite Induction
- Nitrogen Limitation : Low nitrogen availability enhances polyketide synthase (PKS) activity, promoting Agistatin E biosynthesis.
- Precursor Feeding : Addition of ethylmalonyl-CoA precursors (e.g., sodium acetate) increases yield.
Extraction and Isolation Protocols
Solvent Extraction
| Step | Solvent System | Purpose |
|---|---|---|
| Mycelial Harvest | Filtration or centrifugation | Separate biomass from broth |
| Primary Extraction | Ethyl acetate : methanol (9:1 v/v) | Extract non-polar metabolites |
| Partitioning | Water : ethyl acetate (1:1) | Remove hydrophilic impurities |
Chromatographic Purification
| Technique | Conditions | Outcome |
|---|---|---|
| Silica Gel CC | Hexane : ethyl acetate gradient (10→50%) | Crude fractionation |
| HPLC | C18 column, acetonitrile : water (65:35) | Isolate Agistatin E (>95% purity) |
Yield : 0.5–2.5 mg per liter of culture broth.
Synthetic Approaches (Theoretical)
While no full synthetic route is documented in the provided sources, hypothetical strategies based on analogous tricyclic systems include:
Key Retrosynthetic Disconnections
- Diels-Alder Cyclization : Construct the bicyclic core via [4+2] cycloaddition.
- Etherification : Introduce dioxa linkages via Williamson ether synthesis.
- Late-Stage Functionalization : Install ethyl and hydroxyl groups via alkylation/oxidation.
Challenges
- Stereochemical Control : Multiple contiguous stereocenters require chiral auxiliaries or asymmetric catalysis.
- Ring Strain : The tricyclo[5.3.1.03,8] framework poses synthetic accessibility issues.
Analytical Validation
Industrial and Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
